molecular formula C13H14N4O2 B2848989 N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline CAS No. 956626-42-9

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline

Cat. No.: B2848989
CAS No.: 956626-42-9
M. Wt: 258.281
InChI Key: CRFUMOIFSZQDOO-CMDGGOBGSA-N
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Description

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline is a heterocyclic compound featuring a pyrazole core substituted with methyl (1,3-positions) and nitro (4-position) groups, connected via an E-configuration ethenyl linker to an aniline moiety. This compound is available commercially for research purposes, particularly in medicinal chemistry, as indicated by supplier listings . Its molecular formula is C₁₃H₁₅N₄O₂, with a molecular weight of 259.32 g/mol, derived from its structural components: a dimethylnitropyrazole ring, an ethenyl bridge, and an unsubstituted aniline group. The E-configuration of the ethenyl linker ensures specific spatial orientation, influencing intermolecular interactions and crystallographic packing .

Properties

IUPAC Name

N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-10-13(17(18)19)12(16(2)15-10)8-9-14-11-6-4-3-5-7-11/h3-9,14H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFUMOIFSZQDOO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline typically involves the condensation of 1,3-dimethyl-4-nitro-1H-pyrazole with an appropriate aniline derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, diazonium salts, and various bases and acids depending on the specific reaction conditions. Major products formed from these reactions include reduced amines, substituted pyrazoles, and azo compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline and its analogs were evaluated for their inhibitory effects on tubulin polymerization, a critical target in cancer therapy. The binding modes at the colchicine-binding site of tubulin were investigated using molecular docking techniques .

Case Study:
In a study evaluating several pyrazole derivatives, it was found that specific modifications to the pyrazole structure enhanced anticancer activity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The compound demonstrated promising IC50 values, indicating its potential as a lead compound for further development .

Inhibition of Tubulin Polymerization

The ability of this compound to inhibit tubulin polymerization was confirmed through in vitro assays. This mechanism is crucial for the development of new anticancer agents since disrupting microtubule dynamics can lead to apoptosis in cancer cells .

Anti-inflammatory Effects

Apart from its anticancer properties, this compound has been explored for its anti-inflammatory activities. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, making them suitable candidates for developing new anti-inflammatory drugs .

Material Science Applications

The compound's unique chemical structure also lends itself to applications in materials science. Its ability to form stable complexes with metal ions can be exploited in the development of sensors or catalysts. Research into the synthesis of metal-organic frameworks (MOFs) incorporating pyrazole derivatives has shown promise for applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents on the Aniline Ring

The aniline ring’s substitution significantly alters physicochemical properties. For example:

  • N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline (C₁₄H₁₃F₃N₄O₃, MW 342.27 g/mol) incorporates a 4-trifluoromethoxy group, enhancing lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character. This derivative is priced at $266–$1,007 per mg, reflecting its synthetic complexity .
  • N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline (C₂₄H₂₈N₄, MW 372.51 g/mol) features a diethylamino group, improving solubility in organic solvents.

Substituents on the Pyrazole Ring

Variations in pyrazole substituents modulate electronic and steric effects:

  • 3-Methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (C₁₃H₁₂N₄O₃, MW 280.26 g/mol) replaces pyrazole with isoxazole, a less aromatic heterocycle. This substitution may reduce hydrogen-bonding capacity compared to pyrazole derivatives, impacting crystal packing .
  • Ethyl (E)-2-[[[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino]amino]-3-phenylaminopropenoate (C₁₈H₁₅N₅O₄, MW 365.35 g/mol) introduces a cyano group and pyridinyl substituent, increasing polarity and melting point (181–183°C) .

Heterocyclic Core Variations

  • N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline (C₂₀H₁₉N₅O, MW 345.40 g/mol) incorporates an oxadiazole ring, a planar aromatic system that enhances π-π stacking interactions. The dimethylamino group improves solubility .

Linker Variations and Stereochemistry

  • Ethyl cyanoacetate-derived compounds () use ester-containing linkers, altering hydrolysis susceptibility and electronic profiles .
  • Experimental phasing tools like SHELXC/D/E () and crystallographic software (e.g., ORTEP-III) are critical for resolving such structural nuances .

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Price/Availability Source
Target Compound C₁₃H₁₅N₄O₂ 259.32 Unsubstituted aniline, E-ethenyl linker Available for medicinal research
4-(Trifluoromethoxy)aniline derivative C₁₄H₁₃F₃N₄O₃ 342.27 Lipophilic trifluoromethoxy group $266–$1,007/mg
Isoxazole analog C₁₃H₁₂N₄O₃ 280.26 Isoxazole core, reduced hydrogen bonding Supplier-dependent
Oxadiazole-containing derivative C₂₀H₁₉N₅O 345.40 Oxadiazole linker, dimethylamino group Not specified
Cyano-pyridinyl compound C₁₈H₁₅N₅O₄ 365.35 Cyano group, mp 181–183°C Not specified

Biological Activity

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline (CAS Number: 436100-81-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

  • Molecular Formula : C13H13FN4O2
  • Molar Mass : 276.27 g/mol
  • Structure : The compound features a pyrazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound this compound has shown promise in various assays.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound:

  • Cell Line Studies :
    • The compound was tested against multiple cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The results indicated significant growth inhibition, with reported GI50 values suggesting effective cytotoxicity at micromolar concentrations .
    • Specific IC50 values for related pyrazole compounds were noted to be around 3.79 µM for MCF7 cells and higher for other lines, demonstrating the compound's potential as an anticancer agent .
  • Mechanism of Action :
    • Pyrazole derivatives often induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • Cytokine Inhibition :
    • Compounds with similar structures exhibited up to 85% inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 at specific concentrations in vitro . This suggests that the compound may possess significant anti-inflammatory capabilities.
  • Potential Applications :
    • Given its ability to inhibit inflammatory cytokines, this compound could be explored for therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives indicates that they may effectively combat bacterial infections:

  • Bacterial Strains Tested :
    • Studies have shown that pyrazole compounds can exhibit activity against Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated effective inhibition against strains such as E. coli and S. aureus .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of pyrazole derivatives:

Study ReferenceCompound TestedActivityIC50/Concentration
Bouabdallah et al.Various pyrazolesCytotoxicity against Hep-2 and P815IC50 = 3.25 mg/mL
Wei et al.Ethyl derivativesGrowth inhibition in A549IC50 = 26 µM
Xia et al.Carbohydrazide derivativesAntitumor activityIC50 = 49.85 μM

Q & A

Q. How can high-throughput crystallography accelerate the study of derivatives for structure-activity relationships (SAR)?

  • Pipeline :
  • Automated screening : Use crystallization robots (e.g., Formulatrix NT8) with 96-well plates.
  • SHELX integration : Deploy SHELXC/D/E in batch mode for rapid phase solution and refinement.
  • SAR mapping : Correlate substituent positions (e.g., methyl vs. methoxy) with bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.